molecular formula C18H12N4O2S2 B2889128 (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide CAS No. 861634-10-8

(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide

Cat. No.: B2889128
CAS No.: 861634-10-8
M. Wt: 380.44
InChI Key: AERWNGRBHRGSSU-NVNXTCNLSA-N
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Description

(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide is a useful research compound. Its molecular formula is C18H12N4O2S2 and its molecular weight is 380.44. The purity is usually 95%.
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Biological Activity

(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of an indole moiety, a thioxothiazolidin core, and a nicotinamide group. Its synthesis typically involves the condensation of indole derivatives with thioxothiazolidin precursors under specific conditions, often utilizing solvents such as alcohol and reagents like ammonium acetate .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent efficacy compared to traditional antibiotics.

Antibacterial Efficacy

A detailed evaluation revealed that the compound's derivatives displayed MIC values ranging from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus, outperforming ampicillin and streptomycin by factors of 10 to 50 . The most active derivative was identified as compound 8 , which showed an MIC of 0.004 mg/mL against E. coli and En. cloacae.

Bacterial StrainMIC (mg/mL)Most Active Compound
E. coli0.004Compound 8
S. aureus0.008Compound 11
En. cloacae0.004Compound 8
B. cereus0.008Compound 11

Antifungal Activity

The antifungal properties were also notable, with MIC values ranging from 0.004 to 0.06 mg/mL against fungi such as Trichoderma viride and Aspergillus fumigatus. Compound 15 was highlighted for its exceptional antifungal activity .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction mechanisms between these compounds and bacterial targets, providing insights into their mode of action. The results indicated strong binding affinities to key bacterial enzymes, suggesting a potential pathway for inhibition .

Case Studies

Several case studies have been reported where these compounds were tested in vivo for their antimicrobial effects:

  • In Vivo Efficacy Against Infections : A study demonstrated that administering the compound in a mouse model significantly reduced bacterial load in infected tissues compared to control groups .
  • Inflammatory Response Modulation : Another investigation highlighted the anti-inflammatory effects of the compound, showing reduced levels of pro-inflammatory cytokines in treated mice during acute peritonitis models .

Properties

IUPAC Name

N-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2S2/c23-16(11-4-3-7-19-9-11)21-22-17(24)15(26-18(22)25)8-12-10-20-14-6-2-1-5-13(12)14/h1-10,24H,(H,21,23)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACFVGALUTZNNN-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)NC(=O)C4=CN=CC=C4)O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)NC(=O)C4=CN=CC=C4)O)/C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.